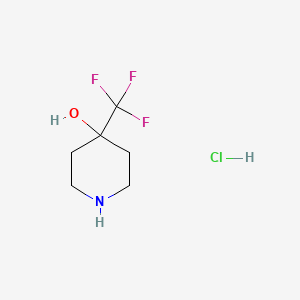

4-(Trifluoromethyl)piperidin-4-ol hydrochloride

Description

The exact mass of the compound 4-(Trifluoromethyl)piperidin-4-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Trifluoromethyl)piperidin-4-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)piperidin-4-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)1-3-10-4-2-5;/h10-11H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMYWYQWMQFKTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193389-14-8 | |

| Record name | 4-(trifluoromethyl)piperidin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

CAS Number: 1193389-14-8[1][2][3][4]

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride, a fluorinated building block of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the piperidine scaffold imparts unique physicochemical properties that are highly advantageous for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This document details the synthetic pathway to this compound, including key reaction steps with mechanistic insights, methods for its characterization, and a discussion of its potential applications in drug discovery, supported by relevant literature. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the properties of fluorinated scaffolds.

Introduction: The Significance of Trifluoromethylated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The introduction of a trifluoromethyl (-CF3) group can profoundly and beneficially alter the properties of a parent molecule. The -CF3 group is known for its high electronegativity, metabolic stability, and ability to increase lipophilicity. These characteristics can lead to enhanced binding affinity to biological targets, improved metabolic profiles by blocking sites of oxidative metabolism, and better membrane permeability, which is crucial for CNS-acting drugs.[5]

4-(Trifluoromethyl)piperidin-4-ol hydrochloride serves as a valuable intermediate, providing a trifluoromethyl-substituted stereocenter on a piperidine ring, which can be further elaborated to create a diverse range of potential drug candidates. Its hydrochloride salt form generally enhances aqueous solubility and stability, facilitating its use in various synthetic and biological applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride is presented in the table below.

| Property | Value | Source |

| CAS Number | 1193389-14-8 | [1][2][3][4] |

| Molecular Formula | C₆H₁₁ClF₃NO | [1][2] |

| Molecular Weight | 205.61 g/mol | [1][3] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Purity | Typically ≥97% | Inferred from supplier data |

| SMILES | OC1(C(F)(F)F)CCNCC1.Cl | [1] |

| InChI | InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)1-3-10-4-2-5;/h10-11H,1-4H2;1H | [1] |

Synthesis of 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride

The synthesis of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride is a multi-step process that typically begins with the commercially available 4-piperidone. The key steps involve the protection of the piperidine nitrogen, trifluoromethylation of the ketone, and subsequent deprotection and salt formation.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 4-(Trifluoromethyl)piperidin-4-ol hydrochloride.

Experimental Protocols

This initial step protects the secondary amine of 4-piperidone, preventing it from interfering with the subsequent trifluoromethylation reaction.

-

Rationale: The Boc protecting group is stable under the basic or nucleophilic conditions of the trifluoromethylation reaction and can be readily removed under acidic conditions.

-

Protocol:

-

To a stirring solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent such as methanol, add triethylamine (1.5 equivalents) and stir for 5 minutes at room temperature.[6]

-

Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise, followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[6]

-

Stir the reaction mixture at ambient temperature for 20 hours.[6]

-

Remove the solvent under reduced pressure. Dissolve the crude product in dichloromethane and wash sequentially with aqueous HCl, saturated sodium bicarbonate, and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-4-piperidone as a white solid.[6]

-

This is the key trifluoromethylation step, utilizing the Ruppert-Prakash reagent.

-

Rationale: The Ruppert-Prakash reagent (TMSCF₃) is a nucleophilic trifluoromethylating agent that, upon activation with a fluoride source, adds a -CF₃ group to the carbonyl of N-Boc-4-piperidone.

-

Protocol:

-

In an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) (1.5-2.0 equivalents).

-

Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 equivalents), dropwise.

-

Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-4-(trifluoromethyl)-4-hydroxypiperidine.

-

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

-

Rationale: Acidic conditions are used to cleave the Boc group, and the use of hydrochloric acid directly provides the desired hydrochloride salt.

-

Protocol:

-

Dissolve N-Boc-4-(trifluoromethyl)-4-hydroxypiperidine (1 equivalent) in a suitable solvent such as 1,4-dioxane or methanol.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane) in excess.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.[7]

-

Upon completion, the product may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure.

-

The resulting solid can be triturated with a solvent like diethyl ether to induce precipitation and wash away any non-polar impurities.

-

Filter the solid and dry it under vacuum to yield 4-(Trifluoromethyl)piperidin-4-ol hydrochloride.

-

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data (Predicted/Analog-Based)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The presence of the hydroxyl group will result in a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR will show a signal for the quaternary carbon attached to the hydroxyl and trifluoromethyl groups, significantly downfield. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single resonance, a singlet, is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift will be in the characteristic range for trifluoromethyl groups attached to a quaternary carbon.[8]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (C₆H₁₀F₃NO) and characteristic fragmentation patterns.

Purity Analysis

-

High-Performance Liquid Chromatography (HPLC): Purity can be assessed using reversed-phase HPLC with UV detection. A typical method would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water, both containing a small amount of an acid modifier like trifluoroacetic acid or formic acid.

-

Elemental Analysis: To confirm the empirical formula of the hydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

4-(Trifluoromethyl)piperidin-4-ol hydrochloride is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the area of CNS disorders. The trifluoromethyl-4-hydroxypiperidine motif can be found in compounds targeting a variety of receptors and enzymes.

Potential Biological Targets and Therapeutic Areas

Derivatives of trifluoromethyl-substituted piperidines have been investigated for their activity as:

-

Glycine Transporter 1 (GlyT1) Inhibitors: For the treatment of schizophrenia.[10]

-

Phosphodiesterase 4 (PDE4) Inhibitors: For inflammatory conditions such as asthma and COPD.[11]

-

Opioid Receptor Agonists: For pain management and other CNS indications.[12]

-

Hedgehog Signaling Pathway Inhibitors: For potential use in oncology.[13]

The presence of the hydroxyl group provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents.

Conceptual Signaling Pathway Involvement

The following diagram illustrates a hypothetical scenario where a derivative of 4-(Trifluoromethyl)piperidin-4-ol acts as a GlyT1 inhibitor, a known strategy for addressing the negative symptoms of schizophrenia.

Caption: Hypothetical mechanism of action for a GlyT1 inhibitor derived from 4-(trifluoromethyl)piperidin-4-ol.

Safety and Handling

4-(Trifluoromethyl)piperidin-4-ol hydrochloride is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14]

-

Precautionary Measures:

-

First Aid:

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[15]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[14][15]

Conclusion

4-(Trifluoromethyl)piperidin-4-ol hydrochloride is a key building block for the synthesis of novel, biologically active compounds. Its strategic design, incorporating a trifluoromethyl group on a piperidine scaffold, offers significant advantages in medicinal chemistry for modulating the physicochemical and pharmacological properties of potential drug candidates. The synthetic route is accessible, and the compound's reactivity allows for diverse chemical modifications. As research into fluorinated molecules continues to expand, the utility of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride in the discovery of new therapeutics, particularly for CNS disorders, is expected to grow.

References

-

The Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

- Google Patents.

-

AWS. Supporting information Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent – DMPU/HF. [Link]

-

AAPPTec. 4 - Safety Data Sheet. [Link]

-

PubMed. Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. [Link]

-

ChemBK. 4-(Trifluoromethyl)-4-piperidinol. [Link]

-

PubMed Central. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

ResearchGate. Deprotection of different N-Boc-compounds. [Link]

-

ResearchGate. Boc deprotection conditions tested. [Link]

-

ResearchGate. Examples of trifluoromethyl motif containing CNS-acting drugs. [Link]

-

Reddit. Boc De-protection : r/Chempros. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Semantic Scholar. Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. [Link]

-

Taylor & Francis Online. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

-

DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

-

PubMed. Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor. [Link]

-

The Royal Society of Chemistry. Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. [Link]

-

ResearchGate. 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. [Link]

-

NIST WebBook. 4-Piperidinol, 2,2,6,6-tetramethyl-. [Link]

-

ResearchGate. 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]

-

ResearchGate. (PDF) The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. [Link]

-

PubMed. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. [Link]

-

RSC Publishing. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. [Link]

-

PubMed. 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates. [Link]

-

ResearchGate. Structure of trifluoromethyl piperidine derivative. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

Sources

- 1. CAS 1193389-14-8: 4-(Trifluoromethyl)piperidin-4-ol hydroc… [cymitquimica.com]

- 2. parchem.com [parchem.com]

- 3. 1193389-14-8|4-(Trifluoromethyl)piperidin-4-ol hydrochloride|BLD Pharm [bldpharm.com]

- 4. CAS # 1193389-14-8, 4-(Trifluoromethyl)piperidin-4-ol hydrochloride - chemBlink [chemblink.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 6. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. rsc.org [rsc.org]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

4-(Trifluoromethyl)piperidin-4-ol hydrochloride molecular weight

An In-Depth Technical Guide to 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride

This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride, a key building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in established scientific principles and practices.

Introduction: The Significance of a Fluorinated Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone of drug design. The introduction of a trifluoromethyl (CF₃) group onto this scaffold imparts a unique and highly desirable set of properties. The CF₃ group is a strong electron-withdrawing group that can significantly enhance metabolic stability, increase lipophilicity, and modulate the basicity (pKa) of the nearby piperidine nitrogen. These features can lead to improved pharmacokinetic profiles, enhanced binding affinity to biological targets, and better overall drug-like properties.

4-(Trifluoromethyl)piperidin-4-ol hydrochloride combines this fluorinated motif with a tertiary alcohol, providing a versatile synthetic handle for further molecular elaboration. As a stable hydrochloride salt, the compound offers improved handling and solubility characteristics for laboratory use.

Physicochemical and Structural Properties

The fundamental properties of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride are summarized below. These data are critical for experimental design, from reaction setup to analytical method development.

| Property | Value | Source |

| IUPAC Name | 4-(Trifluoromethyl)piperidin-4-ol hydrochloride | N/A |

| CAS Number | 1193389-14-8 | |

| Molecular Formula | C₆H₁₁ClF₃NO | Derived from free base |

| Molecular Weight | 221.60 g/mol | Calculated |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% |

Note: The molecular weight of the free base, 4-(Trifluoromethyl)piperidin-4-ol, is 185.14 g/mol .

Synthesis and Purification: A Mechanistic Approach

The synthesis of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride is typically achieved through the nucleophilic addition of a trifluoromethyl group to a protected piperidin-4-one precursor, followed by deprotection and salt formation. This multi-step approach ensures high yield and purity.

Rationale for the Synthetic Strategy

The chosen pathway relies on well-established and robust chemical transformations.

-

N-Protection: The piperidine nitrogen is highly nucleophilic and must be protected to prevent side reactions during the trifluoromethylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of trifluoromethylation and its facile removal under acidic conditions, which conveniently aligns with the final hydrochloride salt formation.

-

Trifluoromethylation: The key step involves the nucleophilic addition of a trifluoromethyl anion equivalent to the ketone. Ruppert's reagent (TMSCF₃) activated by a fluoride source like tetrabutylammonium fluoride (TBAF) is a common and effective method for this transformation. This approach is favored for its relatively mild conditions and high efficiency.

-

Deprotection and Salt Formation: The final step involves the simultaneous removal of the Boc protecting group and the formation of the hydrochloride salt by treatment with hydrochloric acid. This is an efficient process that yields the final product in a stable, crystalline form suitable for storage and further use.

Detailed Experimental Protocol

Step 1: Trifluoromethylation of N-Boc-4-piperidone

-

To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq).

-

Slowly add a solution of tetrabutylammonium fluoride (TBAF, 0.1 eq, 1M in THF) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the known physicochemical properties of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride. As a pivotal building block in medicinal chemistry, a thorough understanding of its characteristics is essential for its effective application in drug discovery and development. The trifluoromethyl group, a common bioisostere for a methyl or ethyl group, often imparts desirable properties such as increased metabolic stability and enhanced binding affinity. This document collates available data, provides context through related compounds, and outlines methodologies for its analysis.

Chemical Identity and Core Properties

4-(Trifluoromethyl)piperidin-4-ol hydrochloride is a piperidine derivative characterized by the presence of a hydroxyl group and a trifluoromethyl group at the 4-position of the piperidine ring. The hydrochloride salt form enhances its aqueous solubility and stability, making it amenable to pharmaceutical formulation and biological testing.

| Property | Value | Source |

| Chemical Name | 4-(Trifluoromethyl)piperidin-4-ol hydrochloride | N/A |

| CAS Number | 1193389-14-8 | [1] |

| Molecular Formula | C₆H₁₁ClF₃NO | N/A |

| Molecular Weight | 205.61 g/mol | [1] |

| Chemical Structure | See Figure 1 | N/A |

Figure 1: Chemical Structure of 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride

A 2D representation of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride.

Physicochemical Characteristics

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for 4-(Trifluoromethyl)piperidin-4-ol hydrochloride is not extensively available in the public domain, we can infer certain characteristics from related compounds and theoretical predictions.

Physical State and Appearance

Based on information for analogous piperidine hydrochlorides, 4-(Trifluoromethyl)piperidin-4-ol hydrochloride is expected to be a white to off-white solid at room temperature.

Melting Point

No experimental melting point for 4-(Trifluoromethyl)piperidin-4-ol hydrochloride has been identified in the reviewed literature. However, the melting point of the closely related compound, 4-(Trifluoromethyl)piperidine hydrochloride, is reported to be ≥160°C with decomposition[2]. This suggests that the title compound likely has a relatively high melting point, characteristic of many salt forms of small molecules.

Solubility

The solubility of a compound is a critical parameter influencing its absorption and distribution. While quantitative solubility data for 4-(Trifluoromethyl)piperidin-4-ol hydrochloride is not available, the free base, 4-(Trifluoromethyl)piperidin-4-ol, is described as being soluble in organic solvents like chloroform and dichloromethane and slightly soluble in water[3]. The hydrochloride salt form is anticipated to exhibit significantly enhanced aqueous solubility.

Table 2: Predicted and Qualitative Solubility

| Solvent | Solubility of 4-(Trifluoromethyl)piperidin-4-ol (Free Base) | Expected Solubility of Hydrochloride Salt |

| Water | Slightly soluble[3] | Moderately to highly soluble |

| Chloroform | Soluble[3] | Likely soluble |

| Dichloromethane | Soluble[3] | Likely soluble |

| Methanol | Not specified | Likely soluble |

| DMSO | Not specified | Likely soluble |

Rationale for Expected Solubility: The protonated nitrogen in the hydrochloride salt introduces a positive charge, which significantly increases the polarity of the molecule and its ability to interact with polar solvents like water, methanol, and DMSO.

Acidity (pKa)

The pKa of a compound is crucial for understanding its ionization state at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. There is no experimentally determined pKa value for 4-(Trifluoromethyl)piperidin-4-ol hydrochloride in the available literature. However, a predicted pKa for the conjugate acid of the free base, 4-(Trifluoromethyl)piperidin-4-ol, is 12.23 ± 0.20. This value pertains to the equilibrium between the protonated piperidinium ion and the neutral piperidine. The presence of the electron-withdrawing trifluoromethyl group is expected to decrease the basicity of the piperidine nitrogen compared to piperidine itself.

Spectroscopic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons. The protons adjacent to the nitrogen will likely appear as a broad multiplet. The chemical shifts of the piperidine protons will be influenced by the presence of the hydroxyl and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbon bearing the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a highly sensitive method for characterizing fluorinated compounds. A single signal, likely a singlet, would be expected for the trifluoromethyl group. The chemical shift of this signal can provide insights into the electronic environment of the CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride is expected to exhibit characteristic absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: A broad band in the region of 2400-3200 cm⁻¹ for the ammonium salt.

-

C-H stretch: Bands in the region of 2800-3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring.

-

C-F stretch: Strong absorption bands in the region of 1000-1350 cm⁻¹ characteristic of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For 4-(Trifluoromethyl)piperidin-4-ol hydrochloride, the expected molecular ion peak in the positive ion mode would correspond to the free base [M+H]⁺ at m/z 170.07.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing information. To date, no crystal structure for 4-(Trifluoromethyl)piperidin-4-ol hydrochloride has been deposited in the Cambridge Structural Database.

Experimental Protocols

To address the current data gaps, the following experimental protocols are recommended for the comprehensive characterization of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride.

Determination of Melting Point

Workflow for Melting Point Determination.

Solubility Assessment

Protocol for Quantitative Solubility Determination.

pKa Determination

Methodology for pKa Measurement.

Applications in Drug Discovery

Piperidine scaffolds are prevalent in a wide range of pharmaceuticals due to their favorable physicochemical properties and their ability to interact with various biological targets. The introduction of a trifluoromethyl group can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the pKa of the piperidine nitrogen, influencing its interaction with receptors. 4-(Trifluoromethyl)piperidin-4-ol hydrochloride serves as a valuable building block for the synthesis of novel therapeutic agents, particularly in the areas of central nervous system disorders and oncology.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride. While there are notable gaps in the experimental data, this document provides a solid foundation for researchers by presenting known values, offering reasoned estimations based on analogous compounds, and detailing the necessary experimental protocols for a more complete characterization. A thorough understanding of these properties is paramount for the successful application of this versatile building block in the advancement of new chemical entities.

References

-

Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and analgesic potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues against pain model in mice. Retrieved from [Link]

-

ChemBK. (2024). 4-(Trifluoromethyl)-4-piperidinol. Retrieved from [Link]

-

Chemsrc. (2025). 4-[2-(trifluoromethyl)phenyl]piperidin-4-ol,hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Piperidinol, 4-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1). Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

DiVA portal. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

AA Blocks. (n.d.). 39512-49-7 | MFCD00006001 | 4-(4-Chlorophenyl)piperidin-4-ol. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-(para-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-(4-CHLOROPHENYL)PIPERIDIN-4-OL | CAS 39512-49-7. Retrieved from [Link]

-

Sunshine Pharma. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Trifluoromethylanisole - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of a trifluoromethyl group into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] The piperidine moiety is a prevalent substructure in a multitude of biologically active compounds and approved drugs.[5][6] Consequently, 4-(Trifluoromethyl)piperidin-4-ol hydrochloride has emerged as a critical building block in drug discovery. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Introduction: The Significance of Trifluoromethylated Piperidines

The trifluoromethyl group (–CF3) is a key functional group in contemporary drug design.[2] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter the physicochemical properties of a molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3] The piperidine ring, a saturated heterocycle, is a common motif in a wide array of pharmaceuticals, including those targeting the central nervous system.[7][8] The synthesis of piperidine derivatives, particularly those with strategic functionalization, is therefore of paramount importance in the development of new chemical entities.[5][6]

4-(Trifluoromethyl)piperidin-4-ol hydrochloride serves as a versatile intermediate for the synthesis of more complex molecules, offering a strategic point for further chemical modification. Its synthesis, while conceptually straightforward, requires careful consideration of reagents and reaction conditions to achieve optimal yields and purity.

Primary Synthetic Pathway: Nucleophilic Trifluoromethylation of a Piperidone Precursor

The most direct and widely employed route to 4-(Trifluoromethyl)piperidin-4-ol involves the nucleophilic trifluoromethylation of a suitable N-protected 4-piperidone derivative. This approach is favored for its convergency and the ready availability of the starting materials.

The Key Transformation: The Role of the Ruppert-Prakash Reagent

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is the preeminent reagent for nucleophilic trifluoromethylation.[4][9] Its popularity stems from its relative stability, ease of handling compared to gaseous trifluoromethyl sources, and its high efficiency in adding a CF3 group to carbonyls and imines.[4]

The reaction mechanism involves the activation of TMSCF3 by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a transient trifluoromethyl anion (CF3⁻).[4] This potent nucleophile then attacks the electrophilic carbonyl carbon of the 4-piperidone. The resulting alkoxide is subsequently trapped by the trimethylsilyl group to form a silyl ether, which is then hydrolyzed upon acidic workup to yield the desired tertiary alcohol.

Experimental Workflow: A Step-by-Step Guide

The synthesis can be logically divided into three key stages: N-protection of 4-piperidone, the nucleophilic trifluoromethylation, and subsequent deprotection and salt formation.

Caption: Comparison of the primary and an alternative synthetic pathway.

Characterization and Analytical Data

The identity and purity of the synthesized 4-(Trifluoromethyl)piperidin-4-ol hydrochloride must be confirmed through various analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the piperidine ring protons, with characteristic splitting patterns. The hydroxyl proton may be exchangeable with D₂O. |

| ¹³C NMR | A quartet for the trifluoromethyl carbon due to coupling with the fluorine atoms. Signals for the piperidine ring carbons. |

| ¹⁹F NMR | A singlet for the trifluoromethyl group. |

| Mass Spectrometry | The molecular ion peak corresponding to the free base, 4-(Trifluoromethyl)piperidin-4-ol. |

| Melting Point | A sharp melting point is indicative of high purity. [10] |

Applications in Drug Discovery

The 4-(Trifluoromethyl)piperidin-4-ol scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The hydroxyl group can be further functionalized, for example, through etherification or esterification, to introduce other molecular fragments. The secondary amine can be alkylated or acylated to build more complex structures. These derivatives have been explored for their potential as inhibitors of various enzymes and as ligands for a range of receptors.

Conclusion

The synthesis of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride is a well-established process that is crucial for the advancement of medicinal chemistry research. The nucleophilic trifluoromethylation of N-protected 4-piperidone using the Ruppert-Prakash reagent represents the most efficient and practical approach. A thorough understanding of the reaction mechanisms and careful execution of the experimental protocols are essential for obtaining this valuable building block in high yield and purity. This guide provides the foundational knowledge for researchers to confidently synthesize and utilize this important compound in their drug discovery endeavors.

References

-

XI, J.-M., et al. (2022). Radical Alkene-Trifluoromethylation-Triggered Nitrile Insertion/Remote Functionalization Relay Processes: Diverse Synthesis of Trifluoromethylated Azaheterocycles Enabled by Copper Catalysis. Organic Letters, 24(4), 1110–1115. Available at: [Link]

-

Jatoi, W. B., et al. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Letters in Organic Chemistry, 18(11), 843-848. Available at: [Link]

-

Chen, M.-W., et al. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. Organic & Biomolecular Chemistry, 13(15), 4426-4429. Available at: [Link]

-

Rioton, S., et al. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. Available at: [Link]

- Preparation method of trifluoromethyl piperidine compounds. (2012). Google Patents.

-

Wikipedia. Trifluoromethyltrimethylsilane. Available at: [Link]

Sources

- 1. Facile Synthesis of Substituted Trifluoromethyl Piperidines with ...: Ingenta Connect [ingentaconnect.com]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 10. 4-(三氟甲基)哌啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride

A Senior Application Scientist's Perspective on a Research Roadmap

Preamble: Charting a Course into the Unknown

In the landscape of drug discovery and chemical biology, we often encounter compounds with potential therapeutic value, yet their precise mechanism of action remains uncharacterized. 4-(Trifluoromethyl)piperidin-4-ol hydrochloride is one such molecule. While direct, comprehensive studies on its specific biological targets are not extensively documented in publicly available literature, its structural motifs—the piperidine core and the trifluoromethyl group—are hallmarks of numerous pharmacologically active agents. This guide, therefore, adopts the perspective of a senior application scientist, outlining a strategic and methodical approach to systematically investigate and ultimately define the mechanism of action of this compound. We will not be presenting a known mechanism, but rather, a detailed roadmap for its discovery.

Part 1: Deconstruction of the Molecular Architecture - Clues from Known Pharmacophores

The structure of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride offers initial hypotheses for its potential biological activity. The piperidine ring is a privileged scaffold in medicinal chemistry, found in a vast array of therapeutics targeting the central nervous system (CNS) and other systems.[1][2] The trifluoromethyl group, on the other hand, is a bioisostere often introduced to enhance metabolic stability, lipophilicity, and binding affinity of a ligand to its target.[3][4][5]

Potential Target Classes Based on Structural Analogs:

-

CNS Receptors: The piperidine moiety is a core component of many neuroleptics, opioids, and psychostimulants.[1] Therefore, G-protein coupled receptors (GPCRs) such as dopamine, serotonin, and opioid receptors, as well as ion channels, are plausible targets.

-

Enzymes: Various enzymes have been shown to be inhibited by compounds containing piperidine or trifluoromethyl groups.

-

Antimicrobial Targets: Some piperidinol analogs have demonstrated anti-tuberculosis activity, suggesting potential prokaryotic targets.[6]

Given the lack of specific data, a broad-based screening approach followed by more focused target validation is the most logical path forward.

Part 2: A Phased Experimental Approach to Mechanism of Action Elucidation

This section details a comprehensive, multi-phased research plan to identify the molecular target(s) and characterize the mechanism of action of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride.

Phase 1: Broad-Based Phenotypic and Target-Class Screening

The initial phase aims to cast a wide net to identify any biological activity of the compound.

1.1 High-Throughput Phenotypic Screening:

-

Objective: To observe the effect of the compound on whole-cell or whole-organism systems without a preconceived target.

-

Methodology:

-

Utilize a panel of diverse cell lines (e.g., cancer cell lines, neuronal cells, immune cells).

-

Treat cells with a range of concentrations of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride.

-

Employ high-content imaging or other phenotypic assays to monitor changes in cell morphology, viability, proliferation, and other relevant parameters.

-

For potential antimicrobial activity, screen against a panel of pathogenic bacteria and fungi.[6][7]

-

1.2 Broad Target-Class Screening (Binding Assays):

-

Objective: To identify interactions with a wide range of known biological targets.

-

Methodology:

-

Submit the compound to a commercial or in-house broad-panel radioligand binding assay service (e.g., Eurofins SafetyScreen, Ricerca GPCR screen).

-

These panels typically include hundreds of GPCRs, ion channels, transporters, and enzymes.

-

A significant inhibition of radioligand binding to a specific target suggests a potential interaction.

-

| Parameter | Description |

| Compound Concentration | Typically 1-10 µM for initial screening |

| Binding Inhibition | >50% inhibition is generally considered a "hit" |

| Follow-up | Hits are confirmed through concentration-response curves to determine IC50 |

Phase 2: Target Identification and Validation

Once a "hit" is identified in Phase 1, the next step is to confirm and validate the interaction.

2.1 Direct Target Engagement Assays:

-

Objective: To confirm a direct physical interaction between the compound and the putative target protein.

-

Methodology (Example: Cellular Thermal Shift Assay - CETSA):

-

Treat intact cells with the compound.

-

Heat the cell lysate to a range of temperatures.

-

Ligand-bound proteins are stabilized and will denature at a higher temperature.

-

Analyze the soluble fraction by Western blot or mass spectrometry to detect the stabilized target protein.

-

Workflow for Target Validation:

Caption: A streamlined workflow for target identification and validation.

Phase 3: Mechanistic and Cellular Pathway Characterization

With a validated target, the focus shifts to understanding the functional consequences of the compound-target interaction.

3.1 In Vitro Functional Assays:

-

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator of the target.

-

Methodology (Example: GPCR Activation Assay):

-

Use a cell line engineered to express the target GPCR and a reporter system (e.g., cAMP, calcium flux, or β-arrestin recruitment).

-

To test for agonist activity, treat cells with the compound and measure the reporter signal.

-

To test for antagonist activity, pre-incubate cells with the compound and then stimulate with a known agonist. A reduction in the agonist-induced signal indicates antagonism.

-

3.2 Downstream Signaling Pathway Analysis:

-

Objective: To identify the cellular signaling pathways modulated by the compound.

-

Methodology:

-

Treat cells with the compound at a relevant concentration (e.g., EC50 or IC50).

-

Lyse the cells at various time points.

-

Use techniques like Western blotting or phospho-protein arrays to probe the activation state of key signaling proteins (e.g., kinases like ERK, Akt) downstream of the identified target.

-

Hypothetical Signaling Pathway Investigation:

Caption: A conceptual diagram of a signaling pathway modulated by the compound.

Part 3: Concluding Remarks and Future Directions

The journey to elucidate the mechanism of action of a novel compound is a cornerstone of modern drug discovery. For 4-(Trifluoromethyl)piperidin-4-ol hydrochloride, the path begins with broad, unbiased screening to generate initial hypotheses, followed by rigorous target validation and in-depth characterization of its effects on cellular pathways. The experimental framework outlined in this guide provides a robust and scientifically sound strategy to unravel its pharmacological identity. The insights gained from such studies will be pivotal in determining the therapeutic potential and future development of this and structurally related molecules.

References

- ChemicalBook. (2025, July 19). 4-(trifluoromethyl)piperidin-4-ol hydrochloride - Safety Data Sheet.

- PubMed Central. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity.

- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET - 4-(Trifluoromethyl)piperidine hydrochloride.

- Chinese Journal of Pesticide Science. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives.

- Chem-Impex. (n.d.). 4-[4-(Trifluoromethyl)Benzyl]Piperidine Hydrochloride.

- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.

- Chem-Impex. (n.d.). 4-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride.

- Thermo Fisher Scientific. (2010, September 6). SAFETY DATA SHEET - 4-Hydroxypiperidine.

- MedchemExpress.com. (2025, December 12). Safety Data Sheet - Piperidin-4-ol-d5.

- EvitaChem. (n.d.). 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride.

- CymitQuimica. (n.d.). 4-(Trifluoromethyl)piperidin-4-ol hydrochloride.

- PubMed Central. (n.d.). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.

- ResearchGate. (2025, May). Structure of trifluoromethyl piperidine derivative.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- PubMed. (n.d.). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.

- chemBlink. (n.d.). CAS # 1193389-14-8, 4-(Trifluoromethyl)piperidin-4-ol hydrochloride.

- ChemicalBook. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7.

- PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of novel piperidin-4-ol derivatives [nyxxb.cn]

A Technical Guide to Investigating the Biological Activity of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride

Executive Summary: 4-(Trifluoromethyl)piperidin-4-ol hydrochloride is a synthetic organic compound featuring two key structural motifs of significant interest in medicinal chemistry: a piperidine ring and a trifluoromethyl group. The piperidine scaffold is a privileged structure found in numerous approved drugs, particularly those targeting the central nervous system (CNS), due to its ability to be functionalized, its conformational flexibility, and its frequent contribution to favorable pharmacokinetic properties.[1][2] The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group, often introduced to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can lead to improved binding affinity and better membrane permeability.[3][4][5] While specific biological activities for 4-(Trifluoromethyl)piperidin-4-ol hydrochloride are not extensively documented in publicly available literature, its structural components suggest a high potential for interaction with various biological targets, especially within the CNS. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential biological activities of this compound, from initial hypothesis generation to detailed in vitro characterization.

Foundational Knowledge: Physicochemical Properties and Rationale for Investigation

Before embarking on biological screening, it is crucial to understand the compound's fundamental characteristics.

1.1. Structural Features and Their Implications:

-

Piperidine Scaffold: This six-membered nitrogen-containing heterocycle is a common feature in drugs targeting a wide range of conditions, including neurological and psychiatric disorders, pain, and infectious diseases.[6][7] Its presence often enhances a compound's druggability by improving metabolic stability and facilitating transport across biological membranes.[2]

-

Trifluoromethyl (CF3) Group: This electron-withdrawing group can significantly alter a molecule's properties.[8] It is known to increase lipophilicity, which can enhance a drug's ability to cross the blood-brain barrier.[5] Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, often resulting in a longer biological half-life.[5]

-

Tertiary Alcohol (-OH): The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within the binding pocket of a biological target.

1.2. Physicochemical Data:

A summary of the key physicochemical properties for the parent compound, 4-(Trifluoromethyl)piperidin-4-ol, is presented below. These values are essential for designing experiments, as they influence solubility in assay buffers and predict potential absorption and distribution characteristics.

| Property | Value | Source |

| Molecular Formula | C6H10F3NO | [9] |

| Molecular Weight | 205.61 g/mol (hydrochloride salt) | [9] |

| Purity | ≥98% (typical) | [9] |

| Appearance | White solid (typical) | [10] |

Note: Experimental values for properties like solubility, logP, and pKa should be determined empirically for the specific batch of the hydrochloride salt being used.

Strategic Approach to Unveiling Biological Activity

A systematic, tiered approach is recommended to efficiently identify and characterize the biological activity of a novel compound. This "screening cascade" allows for rapid decision-making and conserves resources by advancing only the most promising candidates.[11]

The proposed workflow is depicted in the following diagram:

Caption: A tiered workflow for investigating the biological activity of a novel compound.

2.1. Hypothesis Generation: Where to Start?

Given the piperidine and trifluoromethyl moieties, initial investigations should logically focus on targets within the central nervous system. The IUPHAR/BPS Guide to PHARMACOLOGY is an essential, expertly curated resource for exploring potential drug targets, including G protein-coupled receptors (GPCRs), ion channels, and transporters.[12][13][14] Structural similarity searches against known pharmacologically active compounds can further refine this list. For instance, many CNS drugs, such as certain antipsychotics and analgesics, contain a piperidine core.[1][6]

2.2. Phase 1: Primary Screening

The initial step is to perform a broad screen to identify potential "hits." This can be achieved by testing the compound against a commercially available panel of receptors and enzymes, often focused on a specific therapeutic area like CNS disorders.

2.3. Phase 2: Hit Confirmation and Potency Determination

Any initial hits must be rigorously confirmed. This involves re-testing a freshly prepared or newly sourced sample of the compound to rule out false positives.

-

Dose-Response Assays: Once a hit is confirmed, its potency (IC50 for inhibitors/antagonists or EC50 for agonists) should be determined by testing a range of concentrations.

-

Selectivity Profiling: To assess whether the compound's activity is specific, it should be tested against a panel of closely related targets. High selectivity is a desirable characteristic for a drug candidate as it can reduce the likelihood of off-target side effects.

2.4. Phase 3: Mechanism of Action and Early Safety Profiling

For confirmed, potent, and selective hits, the next stage involves elucidating the mechanism of action and conducting preliminary safety assessments.

-

Functional Assays: These experiments determine how the compound interacts with its target. For example, if the target is a GPCR, a functional assay would determine if the compound is an agonist (activates the receptor) or an antagonist (blocks the receptor).

-

Cytotoxicity Assessment: It is crucial to determine if the compound is toxic to cells. The MTT assay is a widely used, reliable colorimetric method for assessing cell viability and metabolic activity.[15][16]

Key Experimental Protocols

Below are detailed, step-by-step methodologies for core experiments in the screening cascade.

3.1. Protocol: Radioligand Receptor Binding Assay (Competition)

This protocol is designed to determine if the test compound can displace a known radiolabeled ligand from its target receptor, thereby measuring its binding affinity (Ki).[17][18]

-

Principle: A fixed concentration of a high-affinity radioligand and a source of the target receptor (e.g., cell membranes) are incubated with varying concentrations of the test compound. The amount of radioligand bound to the receptor is measured, and a decrease in binding indicates competition from the test compound.[19]

-

Materials:

-

Receptor source (e.g., commercially prepared membranes from cells overexpressing the target receptor).

-

Radioligand (e.g., [3H]- or [125I]-labeled standard ligand).

-

Assay Buffer (specific to the receptor, typically includes a buffer salt like Tris-HCl, and other additives).

-

Test Compound: 4-(Trifluoromethyl)piperidin-4-ol hydrochloride, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, then serially diluted.

-

Non-specific binding control: A high concentration of a known, unlabeled ligand for the target.

-

96-well microplates.

-

Glass fiber filter mats.

-

Scintillation fluid and a microplate scintillation counter.

-

-

Procedure:

-

Plate Setup: To each well of a 96-well plate, add assay buffer.

-

Add Components:

-

Total Binding Wells: Add buffer/solvent vehicle.

-

Non-Specific Binding (NSB) Wells: Add the non-specific binding control ligand.

-

Test Compound Wells: Add serial dilutions of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride.

-

-

Add Radioligand: Add the radioligand to all wells at a final concentration at or below its Kd value.

-

Initiate Reaction: Add the receptor membrane preparation to all wells to start the binding reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filter mat in a scintillation counter bag, add scintillation fluid, and measure the radioactivity in each filter disc.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

3.2. Protocol: MTT Cell Viability Assay

This assay assesses the cytotoxic potential of the compound.[15][20][21]

-

Principle: Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[16]

-

Materials:

-

A relevant cell line (e.g., HEK293, SH-SY5Y, or a cancer cell line).

-

Complete cell culture medium.

-

96-well clear, flat-bottom tissue culture plates.

-

Test Compound: 4-(Trifluoromethyl)piperidin-4-ol hydrochloride, serially diluted in culture medium.

-

MTT solution (5 mg/mL in sterile PBS).[15]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[20][21]

-

Microplate reader capable of measuring absorbance at ~570 nm.

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

-

Add MTT Reagent: Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.[15][21]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength between 550 and 600 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log concentration of the test compound to determine the CC50 (cytotoxic concentration 50%).

-

Data Presentation and Interpretation

Quantitative data should be presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Screening Results

| Assay Type | Target | Result (IC50 / CC50) |

| Binding Assay | Dopamine D2 Receptor | 1.2 µM |

| Binding Assay | Serotonin 5-HT2A Receptor | 0.8 µM |

| Binding Assay | Adrenergic α1 Receptor | > 25 µM |

| Cell Viability | SH-SY5Y Neuroblastoma | 45 µM |

Interpretation: The hypothetical data suggest that the compound binds with sub-micromolar to low micromolar affinity to the D2 and 5-HT2A receptors, with significantly weaker binding to the α1 receptor, indicating a degree of selectivity. The cytotoxicity (CC50) is substantially higher than the binding affinities, suggesting a favorable therapeutic window.

Future Directions and Conclusion

The systematic investigation outlined in this guide provides a robust pathway for characterizing the biological activity of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride. Based on the results of these in vitro assays, promising compounds can be advanced into more complex studies, including:

-

Lead Optimization: Modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Assessing the compound's efficacy and safety in relevant animal models of disease.

-

Detailed ADME/Tox: Comprehensive evaluation of the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

The presence of the piperidine and trifluoromethyl groups makes 4-(Trifluoromethyl)piperidin-4-ol hydrochloride a compound of significant interest for drug discovery. A logical and thorough investigation, as described herein, is the critical first step in unlocking its potential therapeutic value.

References

- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]

- IUPHAR/BPS Guide to PHARMACOLOGY. International Union of Basic and Clinical Pharmacology/British Pharmacological Society. [URL: https://www.guidetopharmacology.org/]

- MTT Assay Protocol for Cell Viability and Proliferation. Roche. [URL: https://www.roche-applied-science.com/pack-insert/11465007001_0915.pdf]

- Barreiro, G.; et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [URL: https://www.mdpi.com/1420-3049/29/1/245]

- Harding, S. D., et al. The IUPHAR/BPS Guide to PHARMACOLOGY in 2024. Nucleic Acids Research. [URL: https://academic.oup.com/nar/article/52/D1/D1438/7449219]

- Gazzola, G.; et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38257257/]

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific. [URL: https://www.thermofisher.

- MTT (Assay protocol). Protocols.io. [URL: https://www.protocols.io/view/mtt-assay-protocol-3byl4j66zvo5/v1]

- Barreiro, G.; et al. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [URL: https://www.researchgate.

- Protocol for Cell Viability Assays. BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]

- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-trifluoromethyl-group-a-secret-weapon-in-medicinal-chemistry-66046173.html]

- Trifluoromethyl group. Wikipedia. [URL: https://en.wikipedia.org/wiki/Trifluoromethyl_group]

- Guide to Pharmacology. Wikipedia. [URL: https://en.wikipedia.org/wiki/Guide_to_Pharmacology]

- Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/34127]

- The IUPHAR/BPS Guide to PHARMACOLOGY in 2026. Nucleic Acids Research. [URL: https://academic.oup.com/nar/article/54/D1/D1/7449219]

- The IUPHAR/BPS Guide to PHARMACOLOGY in 2024. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37950797/]

- Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18341617/]

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [URL: https://www.ijnrd.org/papers/IJNRD2402051.pdf]

- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-piperidine-derivatives-in-pharmaceutical-synthesis-66046174.html]

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38671049/]

- Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23795856/]

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02283]

- Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [URL: https://www.researchgate.net/publication/349588046_Application_of_Chiral_Piperidine_Scaffolds_in_Drug_Design]

- Radioligand binding methods: practical guide and tips. Endocrine Reviews. [URL: https://academic.oup.com/edrv/article/11/2/236/2548325]

- Application Notes and Protocols for Radioligand Binding Assay of RFRP-1 Receptors. Benchchem. [URL: https://www.benchchem.com/application-notes/Radioligand-Binding-Assay-of-RFRP-1-Receptors]

- Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK91996/]

- SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5142944/]

- How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [URL: https://www.sygnaturediscovery.

- ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. YouTube. [URL: https://www.youtube.

- In vitro testing of top-ranked predicted compounds from an FDA-approved... ResearchGate. [URL: https://www.researchgate.net/figure/In-vitro-testing-of-top-ranked-predicted-compounds-from-an-FDA-approved-compound_fig2_369797379]

- 4-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride. Chem-Impex. [URL: https://www.chemimpex.com/products/23501]

- 4-[4-(Trifluoromethyl)Benzyl]Piperidine Hydrochloride. Chem-Impex. [URL: https://www.chemimpex.com/products/193357-81-2]

- 4-(Trifluoromethyl)piperidin-4-ol hydrochloride. CymitQuimica. [URL: https://www.cymitquimica.com/en/p/4-trifluoromethyl-piperidin-4-ol-hydrochloride-1193389-14-8]

- 4-[2-(trifluoromethyl)phenyl]piperidin-4-ol,hydrochloride. Chemsrc. [URL: https://www.chemsrc.com/en/cas/208989-30-4_1185567.html]

- 4-(3-TRIFLUOROMETHYLPHENYL)-4-PIPERIDINOL HYDROCHLORIDE. precisionFDA. [URL: https://precision.fda.gov/unii/8I9192833U]

- 4-(Trifluoromethyl)-4-piperidinol. ChemBK. [URL: https://www.chembk.com/en/chem/4-(Trifluoromethyl)-4-piperidinol]

- 4-(4-FLUORO-PHENYL)-PIPERIDIN-4-OL HYDROCHLORIDE. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8272097.htm]

- 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/91617497]

- Piperidin-4-ol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/79341]

- 4-[3-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINOL HYDROCHLORIDE. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5272098.htm]

- 1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71588005]

- 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3047456]

- Synthesis of 4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone hydrochloride. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-4-4-chlorophenyl-4-hydroxypiperidino-4-fluorobutyrophenone-hydrochloride]

- (4-Fluoropiperidin-4-YL)methanol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/55300414]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. ijnrd.org [ijnrd.org]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. 4-(Trifluoromethyl)piperidin-4-ol hydrochloride [cymitquimica.com]

- 10. chemimpex.com [chemimpex.com]

- 11. international-biopharma.com [international-biopharma.com]

- 12. IUPHAR/BPS Guide to PHARMACOLOGY - British Pharmacological Society [bps.ac.uk]

- 13. Home | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Guide to Pharmacology - Wikipedia [en.wikipedia.org]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. broadpharm.com [broadpharm.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. MTT (Assay protocol [protocols.io]

A Technical Guide to Trifluoromethylated Piperidines in Modern Drug Discovery

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the piperidine scaffold represents a powerful tactic in modern medicinal chemistry. This guide provides an in-depth analysis of the synthesis, properties, and applications of trifluoromethylated piperidines for researchers, scientists, and drug development professionals. We will explore the profound impact of trifluoromethylation on the physicochemical and pharmacological properties of the piperidine motif, including metabolic stability, lipophilicity, and receptor binding affinity. A core focus will be a comprehensive review of synthetic methodologies, categorized by the position of the CF3 substituent, complete with mechanistic insights and detailed experimental protocols. Finally, case studies of FDA-approved drugs and clinical candidates will illustrate the real-world impact of this privileged structural motif.

The Strategic Imperative: Why Trifluoromethylated Piperidines?

The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for interacting with biological targets.[1][2] Separately, the trifluoromethyl (CF3) group has earned the moniker of a "superstar" substituent in drug design.[3][4] Its unique electronic properties and high stability offer a suite of advantages that can transform a promising compound into a viable drug candidate.[5]

The combination of these two moieties creates a synergistic effect, yielding a scaffold with enhanced therapeutic potential. The primary advantages conferred by the CF3 group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes, such as cytochrome P450s.[3][6] Introducing a CF3 group can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[4][7]

-

Increased Lipophilicity: The CF3 group is highly lipophilic, which can significantly improve a molecule's ability to cross cellular membranes, including the blood-brain barrier.[6][7] This is a critical property for drugs targeting the central nervous system (CNS).

-

Modulation of Basicity (pKa): As a potent electron-withdrawing group, the CF3 substituent can lower the pKa of the piperidine nitrogen. This fine-tuning of basicity is crucial for optimizing interactions with target receptors and improving oral absorption by altering the ionization state at physiological pH.[8]

-

Improved Binding Affinity: The steric bulk and unique electronic profile of the CF3 group can lead to more potent and selective interactions with the target protein's binding pocket.[3][9]

These combined effects make trifluoromethylated piperidines highly attractive scaffolds in diverse therapeutic areas, including oncology, CNS disorders, and infectious diseases.[9][10]

Synthetic Strategies: A Positional Analysis

The synthesis of trifluoromethylated piperidines is a non-trivial challenge that has spurred significant innovation in synthetic organic chemistry. The optimal strategy often depends on the desired position of the CF3 group on the piperidine ring (C2, C3, or C4), as each presents unique synthetic hurdles.

Synthesis of 2-Trifluoromethylpiperidines

Placing the CF3 group at the C2 (α) position directly influences the stereoelectronic properties around the nitrogen atom. Synthetic approaches generally fall into two categories: building the ring from acyclic precursors or modifying a pre-existing heterocyclic core.

Key Synthetic Approaches:

-

From Pipecolic Acid: One of the earliest methods involves the direct fluorination of pipecolic acid (piperidine-2-carboxylic acid) using aggressive fluorinating agents like sulfur tetrafluoride (SF4).[11][12]

-